molecular formula C20H20N6O4S B2865135 (E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396893-15-4

(E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No.: B2865135
CAS No.: 1396893-15-4
M. Wt: 440.48
InChI Key: KHNMZEAEXKLTTF-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a complex structure incorporating multiple pharmacologically active motifs, including a tetrazolone core, a vinyl sulfonamide group, and an N-cyclopropyl acetamide moiety. The presence of the vinyl sulfonamide is particularly noteworthy, as this functional group is often explored in medicinal chemistry for its potential as a covalent warhead, enabling the molecule to form irreversible bonds with specific biological targets such as enzymes. This makes the compound a candidate for the development of targeted covalent inhibitors. The tetrazole and tetrazolone derivatives are known for their diverse biological activities and are frequently investigated in various therapeutic areas. Researchers may find this compound valuable in programs focused on enzyme inhibition, kinase research, and the study of specific disease pathways. As with all our products, this compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product's safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-cyclopropyl-2-[5-oxo-4-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S/c27-19(21-16-6-7-16)14-25-20(28)26(24-23-25)18-10-8-17(9-11-18)22-31(29,30)13-12-15-4-2-1-3-5-15/h1-5,8-13,16,22H,6-7,14H2,(H,21,27)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNMZEAEXKLTTF-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and related case studies, providing a comprehensive overview based on diverse scientific literature.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursor molecules. The process includes the formation of a tetrazole ring, which is crucial for its biological activity. The general synthetic route can be summarized as follows:

  • Formation of the Tetrazole Ring : This is achieved through the reaction of hydrazine derivatives with suitable carbonyl compounds.
  • Cyclopropyl Substitution : Introduction of the cyclopropyl group is performed using cyclopropanation techniques.
  • Final Acetamide Formation : The acetamide functional group is introduced in the final step to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects.

Antiviral Activity

Research indicates that compounds containing tetrazole rings exhibit significant antiviral properties. For instance, nonannulated tetrazolylpyrimidines have shown moderate activity against influenza viruses with low cytotoxicity . This suggests that similar structures may provide a foundation for antiviral drug development.

Antimicrobial Properties

Tetrazole derivatives have been reported to possess broad-spectrum antimicrobial activity. In a study evaluating various synthesized tetrazole compounds, several exhibited notable antibacterial and antifungal effects . The presence of the sulfonamide group in (E)-N-cyclopropyl-2-(5-oxo...) may enhance its antimicrobial efficacy.

Analgesic and Anti-inflammatory Effects

The compound's structure suggests potential analgesic properties. Similar compounds have been predicted to exhibit multitarget activity as analgesics with high probabilities . This aligns with findings from related studies that emphasize the analgesic potential of tetrazole derivatives.

Case Studies and Research Findings

Several studies have investigated compounds similar to (E)-N-cyclopropyl-2-(5-oxo...) and their biological activities:

  • Antioxidant Activity : A recent study demonstrated that certain tetrazole derivatives exhibit significant antioxidant properties, which are beneficial for combating oxidative stress-related diseases .
    CompoundDPPH Scavenging Activity (%) at 1000 μg/mL
    Ascorbic Acid98.91
    Compound S357.35
    Compound S1061.84
  • Anticancer Potential : Some tetrazole derivatives have shown promising results in anticancer assays, indicating their ability to inhibit cancer cell proliferation . This opens avenues for further exploration of (E)-N-cyclopropyl-2-(5-oxo...) in cancer research.
  • Cytotoxicity Assessments : Evaluations of cytotoxicity are crucial for determining the therapeutic index of new compounds. Studies suggest that many tetrazole-based compounds maintain low cytotoxic profiles while exhibiting potent biological activities .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

No direct comparative studies of (E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide were identified in the provided evidence. However, hypothetical comparisons can be drawn based on structural analogs:

Tetrazole-Containing Analogs

Tetrazole rings are often used as bioisosteres for carboxylic acids due to improved metabolic stability and similar pKa values. For example:

  • Losartan : An angiotensin II receptor antagonist containing a tetrazole ring. Compared to the query compound, Losartan lacks the sulfonamide and cyclopropyl groups but shares the tetrazole’s role in enhancing bioavailability .
  • Cefazolin : A cephalosporin antibiotic with a tetrazole-thiol group. Unlike the query compound, its antibacterial activity relies on β-lactam ring reactivity rather than sulfonamide-mediated interactions .

Sulfonamide Derivatives

Sulfonamides are prevalent in antimicrobial and anticancer agents. Key comparisons include:

  • Sulfamethoxazole : A sulfonamide antibiotic. Its mechanism (dihydropteroate synthase inhibition) differs from the query compound’s hypothetical kinase/tetrazole-mediated activity.
  • Celecoxib : A COX-2 inhibitor with a sulfonamide group. The query compound’s phenylvinylsulfonamido moiety may enable covalent binding to target proteins, similar to kinase inhibitors like Ibrutinib .

Cyclopropyl-Containing Compounds

Cyclopropyl groups enhance conformational rigidity and metabolic resistance:

  • Ticagrelor : A platelet inhibitor with a cyclopropylamine group. Its mechanism (P2Y12 antagonism) is distinct but highlights the cyclopropyl group’s role in improving pharmacokinetics .

Table 1: Hypothetical Comparative Properties

Property Query Compound Losartan Celecoxib
Core Functional Group Tetrazole + sulfonamide Tetrazole Sulfonamide + pyrazole
Bioisostere Role Carboxylic acid replacement Carboxylic acid replacement COX-2 selectivity
Metabolic Stability (Predicted) High (tetrazole, cyclopropyl) Moderate Moderate
Target (Hypothesized) Kinases/Proteases Angiotensin II receptor COX-2 enzyme

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.